![molecular formula C19H25NO3 B3978412 sec-butyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3978412.png)
sec-butyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate
Descripción general
Descripción
Sec-butyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is a chemical compound that has been widely used in scientific research. It is commonly referred to as SMCC and has been used in various studies to investigate the mechanism of action of different proteins and enzymes.
Mecanismo De Acción
SMCC works by forming a covalent bond between two molecules. It contains a reactive group that can react with amino or sulfhydryl groups on proteins. This reaction forms a stable covalent bond that can withstand harsh conditions such as high temperatures or denaturing agents. The covalent bond between the two molecules can be broken by reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Biochemical and Physiological Effects:
SMCC can have both biochemical and physiological effects on cells and tissues. It can alter the structure and function of proteins by cross-linking them to other molecules. This can affect the activity of enzymes and the function of signaling pathways. SMCC has also been used to study the interaction between proteins and drugs, which can provide insights into drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SMCC has several advantages for lab experiments. It is a versatile cross-linking reagent that can be used to study a wide range of proteins and enzymes. It is also stable under harsh conditions, which allows researchers to use it in a variety of experiments. However, SMCC has some limitations. It can alter the activity of proteins and enzymes, which can affect the results of experiments. It is also important to use appropriate controls to ensure that the observed effects are due to the cross-linking reaction and not other factors.
Direcciones Futuras
There are several future directions for research involving SMCC. One area of interest is the development of new cross-linking reagents that can be used to study specific proteins or enzymes. Another area of interest is the development of new techniques for analyzing cross-linked proteins, such as mass spectrometry. Finally, there is a need for more research on the physiological effects of SMCC and other cross-linking reagents to better understand their potential applications in drug discovery and development.
Conclusion:
In conclusion, SMCC is a versatile cross-linking reagent that has been widely used in scientific research. It can be used to study the interaction between proteins and other molecules, which can provide insights into the structure and function of different proteins and enzymes. SMCC has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving SMCC, including the development of new cross-linking reagents and techniques for analyzing cross-linked proteins.
Aplicaciones Científicas De Investigación
SMCC has been widely used in various scientific research applications. It is commonly used as a cross-linking reagent to study the interaction between proteins and other molecules. SMCC can be used to cross-link proteins to each other or to other molecules such as nucleic acids or carbohydrates. This allows researchers to investigate the structure and function of different proteins and enzymes.
Propiedades
IUPAC Name |
butan-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-14(3)23-19(22)17-8-6-5-7-16(17)18(21)20-15-11-9-13(2)10-12-15/h5-6,9-12,14,16-17H,4,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPEXZRJYGQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



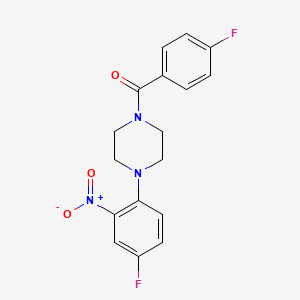
![3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B3978342.png)
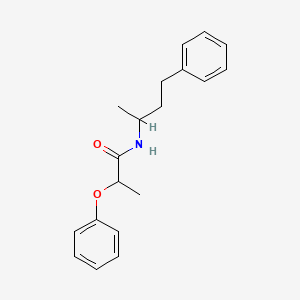
![methyl (2S,4R)-4-({[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3978356.png)
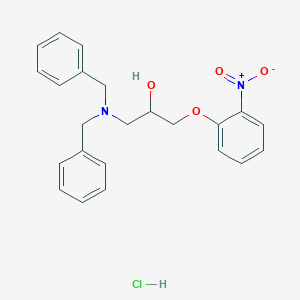
![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3978365.png)
![4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978374.png)
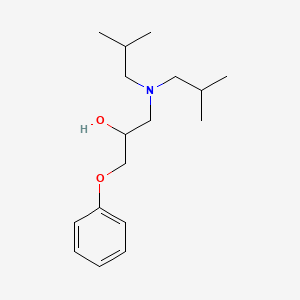
![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl N-benzoylleucinate](/img/structure/B3978382.png)
![ethyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3978388.png)
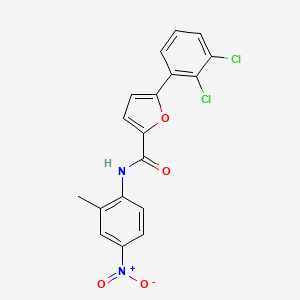
![1-(9H-carbazol-9-yl)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3978413.png)
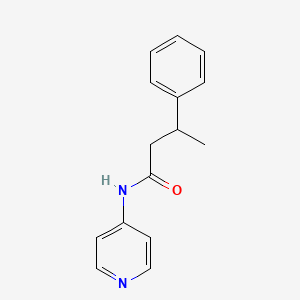
![(2-furylmethyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3978432.png)